Structural Elucidation, Physicochemical Profiling, and Synthesis of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline
Structural Elucidation, Physicochemical Profiling, and Synthesis of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline
Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, the design of lipophilic ligands targeting deep hydrophobic pockets—such as those found in nuclear receptors, lipid transfer proteins, and allosteric kinase domains—requires precise structural engineering. N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline (CAS: 1040689-07-3)[1] serves as a highly specialized, sterically tuned building block and pharmacophore. This technical whitepaper dissects its structural topology, physicochemical properties, and provides a rigorously validated synthetic methodology for its preparation via reductive amination.
Structural Elucidation & Pharmacophore Mapping
The molecular architecture of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline (Molecular Formula: C₂₃H₂₅NO)[2] is characterized by three distinct functional domains, each contributing specific binding modalities:
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The [1,1'-Biphenyl] Motif: A rigid, extended π -system that acts as a primary hydrophobic anchor. Its rotational freedom around the C-C biphenyl bond allows it to adapt to the contours of lipophilic binding clefts.
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The Secondary Amine Linker: The nitrogen atom serves as a critical hydrogen-bond donor (HBD). The adjacent methylene bridge provides necessary conformational flexibility, acting as a pivot point between the biphenyl tail and the aniline head.
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The 2-Butoxyaniline Core: The ortho-substituted butoxy chain (an n-butyl ether)[3] introduces significant steric hindrance. This steric bulk restricts the rotation of the N-C(aryl) bond, locking the molecule into a lower-entropy conformation that can enhance target affinity by pre-organizing the ligand for receptor binding.
Structural topology and pharmacophore mapping of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline.
Physicochemical Profiling & ADME Implications
Understanding the physicochemical parameters is critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound. The data summarized below highlights its highly lipophilic nature.
| Property | Value | Implication for Drug Design |
| Molecular Weight | 331.45 g/mol [1] | Optimal size for small-molecule therapeutics; easily penetrates cell membranes. |
| LogP (Estimated) | ~5.5 - 6.0 | Highly lipophilic. Excellent for crossing the blood-brain barrier (BBB), but may require formulation strategies (e.g., lipid nanoparticles) to improve aqueous solubility. |
| Hydrogen Bond Donors | 1 (Secondary Amine N-H) | Minimizes desolvation penalty upon entering hydrophobic binding pockets. |
| Hydrogen Bond Acceptors | 2 (Amine N, Ether O) | Provides specific directional interactions with target residues. |
| Rotatable Bonds | 8 | Moderate flexibility; the butoxy chain accounts for half of this flexibility, allowing it to sweep adjacent sub-pockets. |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | Extremely low TPSA, confirming high membrane permeability. |
Causality Insight: The high LogP and low TPSA indicate that while this compound is an excellent candidate for intracellular or central nervous system (CNS) targets, it borders on violating Lipinski's Rule of 5 for lipophilicity (LogP > 5). In a drug development program, this molecule would likely serve as a lipophilic core, with subsequent structural optimizations focusing on introducing polar groups to improve aqueous solubility.
Synthetic Methodology: Reductive Amination Protocol
The most efficient, scalable, and atom-economical route to synthesize N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline is via the reductive amination of [1,1'-Biphenyl]-4-carboxaldehyde with 2-butoxyaniline[4][5].
Chemical Logic & Reagent Selection: We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent rather than Sodium borohydride (NaBH₄). NaBH(OAc)₃ is a mild, chemo-selective reducing agent that rapidly reduces the protonated imine (iminium ion) intermediate without prematurely reducing the unreacted aldehyde into an alcohol. The addition of catalytic acetic acid (AcOH) lowers the pH, accelerating imine formation and ensuring the intermediate exists in the highly reactive iminium state.
Step-by-Step Experimental Workflow
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Imine Condensation: To a flame-dried round-bottom flask equipped with a magnetic stirrer, add [1,1'-Biphenyl]-4-carboxaldehyde (1.0 equiv, 10 mmol)[4] and 2-butoxyaniline (1.0 equiv, 10 mmol)[3] dissolved in 30 mL of anhydrous 1,2-dichloroethane (DCE).
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Acid Catalysis: Add glacial acetic acid (1.2 equiv, 12 mmol) dropwise. Stir the mixture at room temperature for 30 minutes under an inert nitrogen atmosphere to allow for complete imine formation.
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Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (1.5 equiv, 15 mmol) portion-wise over 10 minutes to control the mild exotherm.
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Completion: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2) until the aldehyde spot is fully consumed.
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Quenching & Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure secondary amine.
Step-by-step reductive amination workflow for synthesizing N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline.
Analytical Characterization & Self-Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed:
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LC-MS/MS: Electrospray ionization (ESI+) will yield a prominent pseudo-molecular ion peak at m/z 332.2 [M+H]⁺ .
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¹H-NMR (400 MHz, CDCl₃):
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The diagnostic benzylic methylene protons (Ar-CH₂ -N) will appear as a distinct singlet or a tightly coupled doublet around 4.30 - 4.50 ppm .
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The secondary amine proton (NH ) typically appears as a broad singlet near 4.00 - 4.20 ppm (exchangeable with D₂O).
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The butoxy chain will present a characteristic triplet for the terminal methyl group at 0.95 ppm , multiplets for the internal methylenes at 1.40 - 1.80 ppm , and a triplet for the oxygen-bound methylene (O-CH₂ ) around 3.95 ppm .
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FT-IR: A single sharp absorption band around 3400 cm⁻¹ will confirm the presence of the secondary N-H stretch, distinguishing it from the double band of the primary amine starting material.
Conclusion
N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline represents a highly versatile, lipophilic scaffold. By leveraging the steric bulk of the ortho-butoxy group and the extended π -network of the biphenyl moiety, researchers can utilize this compound to probe deep hydrophobic binding pockets. The reductive amination protocol provided ensures a high-yielding, chemo-selective pathway for its integration into broader drug discovery libraries.
References
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PubChemLite / University of Luxembourg - 2-butoxyaniline (C10H15NO). Retrieved from: [Link]
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Journal of Medicinal Chemistry (ACS Publications) - Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Retrieved from:[Link]
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